![molecular formula C12H16ClNO2 B1465937 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride CAS No. 1220021-21-5](/img/structure/B1465937.png)
1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Pyrrolidine as a Versatile Scaffold
The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry due to its versatility as a scaffold for creating biologically active compounds. The saturated five-membered ring structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule . This compound can be used to synthesize a variety of derivatives with potential therapeutic applications, such as antibacterial, antifungal, and antiviral agents.
Drug Discovery: Enhancing Pharmacokinetic Properties
In drug discovery, the introduction of a pyrrolidine moiety can significantly modify the physicochemical parameters of a molecule, improving its absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles . The non-planarity of the pyrrolidine ring, known as “pseudorotation,” can increase the three-dimensional coverage of the molecule, potentially leading to better interaction with biological targets.
Pharmaceutical Intermediates: Synthesis of Active Compounds
This compound serves as an important raw material for the synthesis of pharmaceutical intermediates. Its structural features are conducive to the creation of a variety of active pharmaceutical ingredients (APIs), which are essential in the development of new drugs .
Analytical Reference Standards: Forensic and Research Applications
As an analytical reference standard, 1-(4-(Pyrrolidin-3-yloxy)phenyl)ethanone hydrochloride is used in research and forensic applications to identify and quantify the presence of related substances. It can serve as a calibration standard in various analytical techniques, including chromatography and mass spectrometry .
properties
IUPAC Name |
1-(4-pyrrolidin-3-yloxyphenyl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-9(14)10-2-4-11(5-3-10)15-12-6-7-13-8-12;/h2-5,12-13H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGKLRXZPVLGPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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